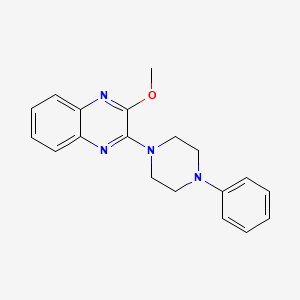![molecular formula C19H18FNO4 B2990401 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034487-81-3](/img/structure/B2990401.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule. It has been studied for its potential biological activities . A series of similar compounds were designed, synthesized, and evaluated for their anticonvulsant activities .
Synthesis Analysis
The synthesis of this compound or its derivatives involves complex organic reactions . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is complex with multiple functional groups. It includes a pyrrolidin-1-yl group, a benzo[d][1,3]dioxol-5-yl group, and a 3-fluoro-4-methoxyphenyl group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.8 g/mol . It has a complexity of 556 and a topological polar surface area of 84.6 Ų . Other properties like XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, heavy atom count, formal charge, and covalently-bonded unit count can be found in the PubChem database .Scientific Research Applications
Synthesis and Structural Analysis
A study detailed the synthesis and crystal structure analysis of related boric acid ester intermediates with benzene rings. These compounds were obtained through a three-step substitution reaction. Their structures were confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, density functional theory (DFT) was used to calculate molecular structures, which were consistent with the crystal structures. This research highlighted the physicochemical properties and molecular electrostatic potential of the compounds, providing a foundation for further pharmacological exploration (Huang et al., 2021).
Anticonvulsant and Antimicrobial Applications
Another study synthesized novel compounds with potential anticonvulsant activities. The research evaluated the compounds through the maximal electroshock (MES) test and assessed neurotoxicity via the rotorod test. One specific compound demonstrated significant potency and a high protective index, suggesting its potential as a sodium channel blocker and anticonvulsant agent (Malik & Khan, 2014).
In the realm of antimicrobial research, some derivatives of related compounds exhibited good activity against various microorganisms, positioning them as candidates for further antimicrobial drug development (Kumar et al., 2012).
Anti-inflammatory and Analgesic Activity
Compounds similar in structure were studied for their anti-inflammatory and analgesic activities. Research found that specific derivatives had high potency in the mouse phenylquinone writhing assay, with minimal gastrointestinal erosion upon chronic administration. This study underscores the potential of these compounds as analgesic agents, supported by extensive quantitative structure-activity relationship (QSAR) analyses (Muchowski et al., 1985).
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-16-4-3-13(8-15(16)20)19(22)21-7-6-14(10-21)12-2-5-17-18(9-12)25-11-24-17/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCXBYOMXXVUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2990321.png)
![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone](/img/structure/B2990325.png)
![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2990326.png)
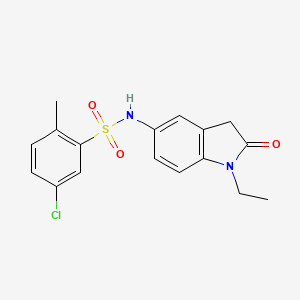
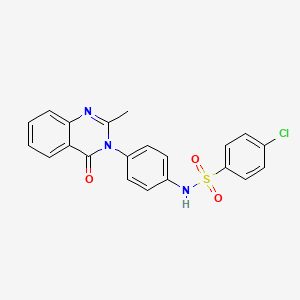
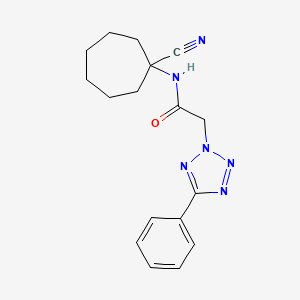
![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)
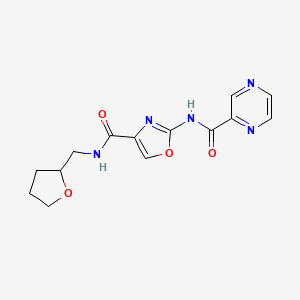
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)
![1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2990338.png)
